2-(2,2-Difluorocyclopropyl)acetic acid

Pyrethroid Insecticides Structure-Activity Relationship Agrochemical Discovery

2-(2,2-Difluorocyclopropyl)acetic acid (CAS 123131-67-9) is a fluorinated cyclopropane carboxylic acid building block with molecular formula C₅H₆F₂O₂ and molecular weight 136.10 g/mol. The compound features a gem-difluorocyclopropyl ring appended to an acetic acid moiety, placing it within the class of gem-difluorinated cycloalkane carboxylic acids that have attracted sustained interest in both agrochemical and pharmaceutical research.

Molecular Formula C5H6F2O2
Molecular Weight 136.1 g/mol
CAS No. 123131-67-9
Cat. No. B1591117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Difluorocyclopropyl)acetic acid
CAS123131-67-9
Molecular FormulaC5H6F2O2
Molecular Weight136.1 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)CC(=O)O
InChIInChI=1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9)
InChIKeyMBRBTSNTUSHGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,2-Difluorocyclopropyl)acetic Acid (CAS 123131-67-9): Procurement-Grade Overview of a gem-Difluorinated Cyclopropane Carboxylic Acid Building Block


2-(2,2-Difluorocyclopropyl)acetic acid (CAS 123131-67-9) is a fluorinated cyclopropane carboxylic acid building block with molecular formula C₅H₆F₂O₂ and molecular weight 136.10 g/mol [1]. The compound features a gem-difluorocyclopropyl ring appended to an acetic acid moiety, placing it within the class of gem-difluorinated cycloalkane carboxylic acids that have attracted sustained interest in both agrochemical and pharmaceutical research [2]. It is commercially available at purities ranging from 95% to ≥98% from multiple global suppliers, and is classified as a research-use-only intermediate with GHS hazard statements H302, H312, H315, H319, H332, and H335 .

Why Cyclopropylacetic Acid or Non-Fluorinated Analogs Cannot Replace 2-(2,2-Difluorocyclopropyl)acetic Acid in Synthesis Pipelines


The gem-difluorocyclopropyl motif is not a simple isosteric replacement for the non-fluorinated cyclopropyl group; it introduces a distinct combination of electronic, conformational, and metabolic effects that materially alter downstream molecular properties. Patent literature explicitly states that earlier 2,2-difluorocyclopropylethane derivatives were 'not always completely satisfactory as pesticides,' motivating the development of the 2-(2,2-difluorocyclopropyl)acetic acid scaffold as a differentiated intermediate platform [1]. The CF₂ moiety exerts a measurable inductive effect that lowers the pKa of the pendant carboxylic acid by 0.3–0.5 units relative to the non-fluorinated counterpart, alters lipophilicity (ΔLogP ≈ −0.2 to −0.55 units depending on ring system), and may preserve or slightly improve metabolic stability [2]. These differences are systematic, quantifiable, and directly impact the pharmacokinetic and target-engagement profiles of final derived molecules, making one-for-one substitution scientifically indefensible without re-optimization.

Quantitative Differentiation Evidence for 2-(2,2-Difluorocyclopropyl)acetic Acid Versus Closest Analogs


Insecticidal Activity: Difluorocyclopropyl Analogs Outperform Non-Fluorinated Cyclopropyl Counterparts Against Housefly and Mustard Beetle

In a systematic SAR study of non-ester pyrethroids, Baydar et al. (1988) directly compared fluorinated and non-fluorinated cyclopropyl variants and reported that difluorocyclopropyl compounds were on average more active than their cyclopropyl analogues against both houseflies (Musca domestica) and mustard beetles (Phaedon cochleariae) [1]. The study benchmarked all compounds against the ether pyrethroid MTI-500 (etofenprox) and bioresmethrin as reference standards. The finding was derived from statistical analysis across multiple structural variations and represents a direct head-to-head comparison within a controlled experimental framework.

Pyrethroid Insecticides Structure-Activity Relationship Agrochemical Discovery

Carboxylic Acid pKa Reduction by gem-Difluorination: 0.3–0.5 Unit Decrease Relative to Non-Fluorinated Cycloalkanes

Moroz et al. (2024) experimentally determined that gem-difluorination of cycloalkane carboxylic acids decreases pKa values by 0.3–0.5 units compared to non-fluorinated counterparts [1]. The Holovach et al. (2022) study on functionalized gem-difluorinated cycloalkanes confirmed that the influence of the CF₂ moiety on acidity is governed by the inductive effect of fluorine atoms and is consistent across acyclic and cyclic aliphatic carboxylic acids . For context, cyclopropylacetic acid (CAS 5239-82-7) has a predicted pKa of 4.76 ± 0.10 . Applying the experimentally established 0.3–0.5 unit decrease, 2-(2,2-difluorocyclopropyl)acetic acid is expected to exhibit a pKa in the range of approximately 4.3–4.5. The proximal analog 3-(2,2-difluorocyclopropyl)propanoic acid has a predicted pKa of 4.78 ± 0.10, consistent with the attenuation of the inductive effect by the additional methylene spacer .

Physicochemical Properties Drug Discovery Acidity Modulation

Lipophilicity Modulation: gem-Difluorination Reduces LogP by 0.54–0.55 Units in Cycloalkane Carboxylic Acid Systems

Moroz et al. (2024) reported that gem-difluorination of bicyclic and monocyclic cycloalkane carboxylic acid derivatives decreases LogP values by 0.54–0.55 units relative to non-fluorinated counterparts [1]. This finding is consistent with the broader Holovach et al. (2022) study showing that lipophilicity trends in gem-difluorinated cycloalkanes are affected by fluorine atom position, ring size, and functional group identity . Independently, computed LogP data from ChemBase show 2-(2,2-difluorocyclopropyl)acetic acid with LogP = 0.42 [2], while cyclopropylacetic acid (non-fluorinated analog) is reported with LogP = 0.61 on Baidu Baike and 0.75 on ChemBase [3], yielding an observed ΔLogP of −0.19 to −0.33. The PubChem XLogP3-AA algorithm returns 0.8 for both compounds, indicating that computational LogP predictions may not fully capture the experimentally observed reduction in lipophilicity conferred by gem-fluorination.

Lipophilicity LogP Physicochemical Profiling

Metabolic Stability: gem-Difluorination Preserves or Slightly Improves In Vitro Microsomal Stability in Cycloalkane Model Systems

Holovach et al. (2022) evaluated the intrinsic clearance (CLint) of a series of gem-difluorinated cycloalkane derivatives in human liver microsome assays and compared results to non-fluorinated and acyclic counterparts. The study concluded that gem-difluorination either did not affect or slightly improved the metabolic stability of the corresponding model derivatives [1]. This finding is significant because fluorine substitution near metabolically labile sites is a well-established strategy to block cytochrome P450-mediated oxidation; the gem-difluorocyclopropyl group combines this protective effect with conformational rigidity. The study explicitly positions these results as the 'first chapter in a catalog of key in vitro properties of fluorinated cycloalkanes,' establishing a reference framework for rational building block selection in drug design [1].

Metabolic Stability Intrinsic Clearance Drug Metabolism

Patent-Backed Agrochemical Differentiation: 2-(2,2-Difluorocyclopropyl)acetic Acid Scaffold Selected Over Prior Art for Improved Pesticidal Efficacy

U.S. Patent 5,578,595 (Boger, Ciba-Geigy, 1996) explicitly states that '2,2-difluorocyclopropylethane derivatives are known as pesticides from EP-A-318 425. However, these compounds are not always completely satisfactory as pesticides,' and presents the 2-(2,2-difluorocyclopropyl)acetic acid derivative scaffold as the solution with improved properties [1]. Similarly, U.S. Patent 4,889,870 (Wegner et al., Schering AG, 1989) teaches that the object of the invention is to 'provide new compounds that combat insects and spider mites better than compounds known for this purpose,' specifically claiming 2-(2,2-difluorocyclopropyl)alkyl esters [2]. EP 0 277 908 A2 (Schering AG, 1988) further reinforces that the new esters 'can be used to combat insects and mites' with superior activity [3]. The existence of multiple granted patents from different assignees (Ciba-Geigy, Schering AG) independently converging on this scaffold as the preferred acid intermediate constitutes strong industrial validation of its differentiated value proposition.

Agrochemical Patents Insecticide Development Acaricide

Chiral Resolution: Enantiopure (S)-2-(2,2-Difluorocyclopropyl)acetic Acid Enables Stereospecific Synthesis with Defined Absolute Configuration

The (S)-enantiomer of 2-(2,2-difluorocyclopropyl)acetic acid is commercially available as a distinct chemical entity (CAS 2381563-03-5) with a standard purity of 98% . This contrasts with cyclopropylacetic acid (CAS 5239-82-7), which is achiral and offers no stereochemical control point. The availability of the single enantiomer is critical for applications where the difluorocyclopropyl ring serves as a chiral bioisostere, as the absolute configuration of the cyclopropane ring can govern target binding affinity and selectivity. Independent literature on gem-difluorocyclopropane stereochemistry confirms that cis/trans and enantiomeric configurations are stable and can be preserved through multistep synthetic sequences [1].

Chiral Building Block Stereospecific Synthesis Enantiomeric Purity

Optimal Application Scenarios Where 2-(2,2-Difluorocyclopropyl)acetic Acid Provides Demonstrable Advantage


Pyrethroid-Type Insecticide and Acaricide Lead Optimization

Agrochemical discovery groups developing non-ester or ester pyrethroid analogs should prioritize this building block over non-fluorinated cyclopropylacetic acid. The Baydar et al. (1988) direct comparative study demonstrates that difluorocyclopropyl-containing compounds exhibit higher insecticidal activity than their cyclopropyl analogues against both housefly and mustard beetle, benchmarked against the commercial standard bioresmethrin [1]. The U.S. and European patent estates (US 5,578,595, US 4,889,870, EP 0,277,908) establish freedom-to-operate precedent and confirm industrial-scale relevance [2][3].

Medicinal Chemistry Carboxylic Acid Bioisostere Programs Requiring pKa and LogP Tuning

When a lead series contains a cyclopropylacetic acid moiety and the program objectives include lowering pKa (for improved solubility/permeability balance) or reducing LogP (to mitigate hERG, phospholipidosis, or non-specific binding risks), 2-(2,2-difluorocyclopropyl)acetic acid offers a quantitatively predictable physicochemical shift: ΔpKa ≈ −0.3 to −0.5 units and ΔLogP ≈ −0.2 to −0.55 units relative to the non-fluorinated parent, as established by Moroz et al. (2024) and Holovach et al. (2022) [4][5]. Metabolic stability is preserved or slightly improved, meaning this substitution can be introduced without incurring a metabolic liability penalty [5].

Chiral Drug Candidate Synthesis Requiring Stereochemically Defined gem-Difluorocyclopropane Intermediates

Programs where the three-dimensional orientation of the cyclopropane ring is critical for target engagement can source the enantiopure (S)-enantiomer (CAS 2381563-03-5) directly from commercial vendors at 98% purity . This eliminates the need for chiral chromatographic resolution or asymmetric synthesis development, accelerating SAR cycles and reducing CMC complexity for early development candidates.

Diversified Building Block Strategy for Fragment-Based or DNA-Encoded Library Synthesis

The carboxylic acid handle on 2-(2,2-difluorocyclopropyl)acetic acid enables straightforward amide coupling, esterification, and reduction chemistry, making it compatible with high-throughput parallel synthesis workflows. The gem-difluorocyclopropane ring also serves as a precursor for ring-opening reactions to generate monofluoroalkene bioisosteres, as demonstrated by Fuchibe et al. (2025) [6], providing a single procurement entry point to two distinct chemotypes. The compound's availability at ≥95% purity from multiple global suppliers ensures supply chain redundancy for library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,2-Difluorocyclopropyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.